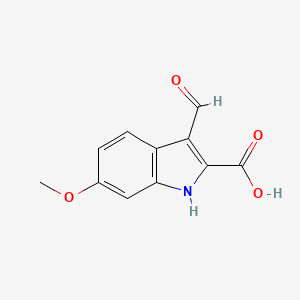

3-formyl-6-methoxy-1H-indole-2-carboxylic Acid

Description

3-Formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 858752-19-9) is a substituted indole derivative characterized by a formyl group at position 3, a methoxy group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.20 g/mol . The compound’s structure enables diverse reactivity, particularly via the formyl group, which is pivotal in condensation reactions for synthesizing heterocyclic derivatives (e.g., thiazole-fused indoles) . It is commercially available in high purity (>95%) and is used in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-formyl-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(5-13)10(11(14)15)12-9(7)4-6/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEVIKWGVRHQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a formyl-substituted aldehyde, with the reaction conditions optimized to yield the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-formyl-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-carboxy-6-methoxy-1H-indole-2-carboxylic acid.

Reduction: 3-hydroxymethyl-6-methoxy-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-formyl-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 1, 3, 6, and 7, influencing physicochemical properties and applications.

Spectroscopic and Reactivity Comparisons

- Formyl Group Reactivity: The formyl group in the target compound facilitates condensation with amines or thiols, enabling synthesis of bioactive heterocycles (e.g., thiazolo[3,2-a]indoles) .

- NMR Profiles :

- Solubility : Methyl or ethyl substituents (e.g., 1-methyl or 3-ethyl derivatives) improve organic solvent solubility, whereas polar carboxylic acid moieties enhance aqueous solubility .

Biological Activity

3-Formyl-6-methoxy-1H-indole-2-carboxylic acid (3F6MICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic applications.

Chemical Structure and Properties

3F6MICA is characterized by the presence of a formyl group, a methoxy group, and a carboxylic acid functional group. The molecular formula is , which contributes to its distinct chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Formyl, Methoxy, Carboxylic Acid |

| Structural Features | Indole core |

The biological activity of 3F6MICA is largely attributed to its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Biological Activities

Research indicates that 3F6MICA exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens. It disrupts microbial cell membranes and inhibits essential enzymes, making it a candidate for novel antimicrobial agents.

- Anticancer Properties : Studies have documented its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. It acts by interfering with key cellular pathways involved in cancer progression .

- Anti-HIV Activity : Similar indole derivatives have been identified as inhibitors of HIV-1 integrase, suggesting potential antiviral properties for 3F6MICA as well .

Anticancer Activity

In vitro studies have demonstrated that 3F6MICA exhibits dose-dependent cytotoxicity against cancer cells. For instance:

- Cell Line Studies : Treatment of breast cancer cell lines with varying concentrations of 3F6MICA resulted in significant inhibition of cell growth.

- Mechanism : The compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death.

Antimicrobial Activity

Research has shown that 3F6MICA possesses notable antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies determined the MIC against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3F6MICA, it is useful to compare it with other indole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth | |

| 3-Methoxyindole | Various biological processes | |

| 6-Methoxyindole-2-carboxylic acid | Similar structure but lacks the formyl group |

The presence of both formyl and methoxy groups in 3F6MICA distinguishes it from other derivatives, contributing to its unique reactivity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.